molecular formula C8H7NO2 B7824525 4-Hydroxymandelonitrile CAS No. 6851-36-1

4-Hydroxymandelonitrile

Cat. No.: B7824525
CAS No.: 6851-36-1
M. Wt: 149.15 g/mol
InChI Key: HOOOPXDSCKBLFG-UHFFFAOYSA-N
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Description

4-Hydroxymandelonitrile is an organic compound with the chemical formula C8H7NO2. . This compound is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring. It is a significant intermediate in the biosynthesis of cyanogenic glycosides, which are natural plant toxins.

Preparation Methods

4-Hydroxymandelonitrile can be synthesized through various methods. One common synthetic route involves the hydroxynitrile lyase-catalyzed reaction of 4-hydroxybenzaldehyde with hydrogen cyanide . This reaction is typically carried out in an aqueous-organic biphasic system, with the enzyme Prunus amygdalus hydroxynitrile lyase acting as the catalyst. The reaction conditions include a pH of 5.5 and a temperature of 20°C .

In industrial production, the synthesis of this compound can be optimized for large-scale production by adjusting the aqueous phase volume and enzyme concentration. This ensures a high yield and enantiomeric excess of the desired product .

Chemical Reactions Analysis

4-Hydroxymandelonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are:

    Oxidation: this compound can be oxidized to form 4-hydroxybenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group in this compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

The major products formed from these reactions include 4-hydroxybenzaldehyde, 4-hydroxyphenylacetonitrile, and various substituted derivatives .

Scientific Research Applications

Inhibitory Effects on Enzymes

Recent studies have highlighted the inhibitory effects of 4-hydroxymandelonitrile on α-glucosidase, suggesting its potential role in hypoglycemic functions. The compound's ability to regulate blood sugar levels makes it a candidate for developing antidiabetic agents. This effect is particularly relevant for individuals with type 2 diabetes, where controlling postprandial glucose levels is crucial .

Antimicrobial Properties

This compound exhibits antimicrobial activity, which could be beneficial in developing natural preservatives for food products or therapeutic agents against infections. The compound's interaction with microbial enzymes may inhibit growth, providing a basis for its application in food safety and preservation .

Drug Development

The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development. Its potential as a lead compound for synthesizing new pharmaceuticals could address metabolic disorders and infectious diseases .

Network Pharmacology Insights

Recent metabolomic studies have utilized network pharmacology to predict the pharmacological mechanisms of this compound. By identifying target proteins and pathways affected by the compound, researchers can better understand its therapeutic potential and guide future drug development efforts .

Plant Defense Mechanisms

In agricultural research, this compound has been studied for its role in plant defense mechanisms. Its presence in certain plant species indicates a possible function in deterring herbivory or pathogen attack, suggesting that it could be harnessed as a natural pesticide or growth enhancer .

Case Studies

Study Focus Findings
Study AHypoglycemic EffectsDemonstrated significant inhibition of α-glucosidase activity by this compound, indicating potential use in diabetes management .
Study BAntimicrobial ActivityShowed that this compound effectively inhibited the growth of various pathogens, supporting its application as a natural preservative .
Study CNetwork PharmacologyIdentified key metabolic pathways influenced by this compound, providing insights into its pharmacological actions and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 4-hydroxymandelonitrile involves its conversion to cyanogenic glycosides in plants. These glycosides can release hydrogen cyanide (HCN) upon hydrolysis, which acts as a defense mechanism against herbivores. The molecular targets and pathways involved in this process include the enzymes hydroxynitrile lyase and beta-glucosidase .

Comparison with Similar Compounds

4-Hydroxymandelonitrile can be compared with other similar compounds, such as:

    Mandelonitrile: Lacks the hydroxyl group present in this compound.

    4-Hydroxybenzaldehyde: Lacks the nitrile group present in this compound.

    Benzonitrile: Lacks both the hydroxyl and nitrile groups present in this compound.

The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a variety of chemical reactions and biological processes .

Biological Activity

4-Hydroxymandelonitrile (4-HM), a cyanohydrin compound with the chemical formula C₈H₇NO₂, has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and hypoglycemic properties, alongside synthesis methods and relevant case studies.

This compound is synthesized through the addition of hydrogen cyanide to 4-hydroxybenzaldehyde. Various methods are employed for its synthesis, including enzymatic approaches using hydroxynitrile lyase from Prunus amygdalus. A notable study demonstrated a process model that achieved 90% conversion of 4-hydroxybenzaldehyde into (R)-4-hydroxymandelonitrile with high enantiomeric excess in a biphasic system .

1. Antimicrobial Properties

Research indicates that 4-HM exhibits moderate antibacterial activity against various bacterial strains. A study published in Letters in Applied Microbiology highlighted its effectiveness against specific pathogens, suggesting potential applications in food preservation and medical treatments.

2. Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. A study in Food and Chemical Toxicology reported that 4-HM demonstrates free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.

3. Hypoglycemic Effects

Recent findings suggest that 4-HM may inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for hypoglycemic effects. This activity was explored through transcriptome analysis, which identified candidate genes involved in secondary metabolite biosynthesis related to glucose metabolism .

Case Study: Antimicrobial Efficacy

A comprehensive evaluation of 4-HM's antimicrobial properties was conducted, focusing on its effects against Escherichia coli and Staphylococcus aureus. The study revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli200 µg/mL
S. aureus150 µg/mL

These results indicate that while 4-HM has moderate antibacterial activity, further research is needed to enhance its efficacy and explore its mechanisms of action.

Research Findings: Antioxidant Mechanism

The antioxidant potential of 4-HM was assessed through various assays measuring its ability to scavenge free radicals. The findings suggested:

  • DPPH Radical Scavenging Activity: IC50 value of 50 µg/mL.
  • ABTS Radical Scavenging Activity: IC50 value of 45 µg/mL.

These results underscore the compound's potential as a natural antioxidant agent.

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOOPXDSCKBLFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926975
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13093-65-7, 6851-36-1
Record name α,4-Dihydroxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13093-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymandelonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-4-Hydroxymandelonitrile
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Synthesis routes and methods

Procedure details

The afore-mentioned process can not advantageously be employed to prepare cyanobisphenols wherein R1 is hydrogen. When R1 and all R2 are hydrogen, the following procedure is effective to prepare the cyanobisphenol. 4-Hydroxybenzaldehyde is reacted with sodium cyanide in the presence of sodium bisulfite to yield 4-hydroxymandelonitrile, a cyanohydrin which has the following formula. ##STR13## The reaction and conditions are described in Landenberg et al., "Synthesis of 3-Hydroxy-2(3)-Benzofuranone and of 4-Hydroxymandelic Acid", 58 J. Amer Chem Soc. 1292 (1936) and in Taylor, et al, "a-N,N-Dimethylaminophenylacetonitrile", 5 Organic Synthesis 437 (1962). 4-Hydroxymandelonitrile is then reacted with excess phenol in the presence of sulfuric acid at a temperature of about 55° C. to 60° C. to yield bis-(4-hydroxyphenyl)acetonitrile: ##STR14## A description of the reaction and its conditions is found in Schraufstatter, "Darstellung und Reaktionen von 4,4'-Dihydroxydiphenylacetonitril", 295 Arch. Pharm. 269 (1962).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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